![molecular formula C10H11ClN2O2 B1380490 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864059-79-9](/img/structure/B1380490.png)
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
The compound “3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of benzoxazole, a class of compounds that have been found to have various pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed, allowing divergent syntheses of two significant N-heterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, “3-(Azetidin-3-yl)benzonitrile hydrochloride”, is 194.661 Da .Scientific Research Applications
Anti-inflammatory Activity :
- Azetidinones, including compounds structurally similar to 3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride, have been investigated for their anti-inflammatory properties. For instance, some azetidinone derivatives have shown significant anti-inflammatory activity, often comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antibacterial and Antifungal Properties :
- Certain azetidinone derivatives have demonstrated notable antibacterial and antifungal activities. This includes their efficacy against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Synthesis and Applications in Drug Design :
- Azetidinones, including those structurally related to the specified compound, have been synthesized and explored for potential use in drug design, particularly as anti-tubercular agents. These studies often involve molecular docking experiments to identify promising drug candidates (Thomas et al., 2014).
Corrosion Inhibition in Industrial Applications :
- Azetidinone derivatives have also found applications in industrial contexts, such as acting as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. This highlights their potential in materials science and engineering (Yadav et al., 2015).
Synthetic Methodology Development :
- Research has been conducted on developing efficient synthetic methodologies for azetidinones, which could be essential for creating various pharmaceuticals and materials (Duncton et al., 2008).
Mechanism of Action
Target of Action
Similar benzoxazole derivatives have been shown to interact with prostaglandin h2 synthase (pghs) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.
Mode of Action
It’s worth noting that benzoxazole derivatives have been shown to have a good binding affinity towards pghs protein , which suggests that they may inhibit the activity of this enzyme, thereby modulating the inflammatory response.
Biochemical Pathways
Given the potential interaction with pghs protein, it’s plausible that this compound could influence the arachidonic acid pathway, which is involved in the production of prostaglandins and other eicosanoids, key mediators of inflammation .
Result of Action
Similar benzoxazole derivatives have shown good efficacy in in vitro anti-inflammatory studies , suggesting that this compound may also have potential anti-inflammatory effects.
Future Directions
The future directions in the research of similar compounds could involve further exploration of their pharmacological applications, given the wide range of pharmacological applications of benzoxazole derivatives . Additionally, the development of new synthetic approaches for benzoxazole derivatives could be another area of interest .
properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-10-12(7-5-11-6-7)8-3-1-2-4-9(8)14-10;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRCRFOYMXMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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